This compound can be classified as:
The synthesis of (3'-Fluorobiphenyl-3-yl)(methyl)sulfane typically involves several methods, including:
The molecular structure of (3'-Fluorobiphenyl-3-yl)(methyl)sulfane can be described as follows:
The compound's geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which reveal details about bond angles and distances.
(3'-Fluorobiphenyl-3-yl)(methyl)sulfane participates in various chemical reactions, including:
The mechanism of action for reactions involving (3'-Fluorobiphenyl-3-yl)(methyl)sulfane often follows these steps:
Kinetic studies may provide insights into reaction rates and mechanisms, indicating how substituents influence reactivity.
The physical and chemical properties of (3'-Fluorobiphenyl-3-yl)(methyl)sulfane include:
Spectroscopic data (NMR, IR) provide information on functional group presence and molecular interactions.
(3'-Fluorobiphenyl-3-yl)(methyl)sulfane has several scientific applications:
Fluorinated biphenyl derivatives represent a pharmaceutically privileged scaffold due to their enhanced metabolic stability, membrane permeability, and target binding affinity. The compound (3'-Fluorobiphenyl-3-yl)(methyl)sulfane (CAS# 1039319-73-7, C13H11FS) exemplifies this class, featuring a fluorine atom at the meta position of one phenyl ring and a methylsulfanyl group at the meta position of the adjacent ring [1]. This specific substitution pattern creates a dissymmetric electronic distribution: the fluorine atom acts as a strong electron-withdrawing group (σmeta = 0.34), while the methylsulfanyl moiety serves as a moderate electron-donor (σmeta = -0.04). This electronic asymmetry enables optimized interactions with hydrophobic enzyme pockets commonly found in therapeutic targets like nuclear receptors and kinases [2] [4]. The fluorine atom additionally reduces oxidative metabolism at adjacent positions, extending plasma half-life – a critical pharmacokinetic enhancement observed in marketed drugs containing fluorinated biphenyls such as the NSAID flurbiprofen and the anticancer agent sonidegib [2].
Table 1: Chemical Identity of (3'-Fluorobiphenyl-3-yl)(methyl)sulfane
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 1039319-73-7 |
| IUPAC Name | (3'-Fluorobiphenyl-3-yl)(methyl)sulfane |
| Molecular Formula | C13H11FS |
| Synonyms | 3-(3-Fluorophenyl)phenyl methyl sulfide; 3-Fluoro-3'-(methylsulfanyl)-1,1'-biphenyl; A926220 |
| Key Structural Features | Meta-fluorinated biphenyl core, methylsulfanyl group at meta position |
The methylsulfanyl (–SCH3) group in (3'-Fluorobiphenyl-3-yl)(methyl)sulfane provides distinct advantages in drug design. Sulfur atoms confer conformational flexibility due to their lower rotational barrier compared to oxygen or nitrogen linkages, enabling optimal positioning within binding pockets. This moiety acts as a pharmacophoric linker that modulates electron density across the biphenyl system without introducing excessive polarity, maintaining calculated logP values in the optimal range for membrane penetration (predicted logP ≈ 3.8) [1] [2]. Crucially, sulfur participates in key non-covalent interactions:
These versatile interactions are exploited in advanced therapeutic agents. For instance, RORγt inverse agonists incorporate structurally similar hexafluoroisopropanol-substituted biphenyls where sulfur atoms critically stabilize the bioactive conformation through hydrophobic contacts with His479 and Tyr502 residues [4]. The methylsulfanyl group also offers synthetic handles for further derivatization – it can be oxidized to sulfoxides or sulfones to progressively modulate electronic properties and hydrogen bonding capacity [2].
Biphenyl scaffolds have evolved from simple natural product isolates to sophisticated medicinal chemistry platforms. Early biphenyl synthesis relied on Wurtz-Fittig coupling (discovered 1862), enabling initial C–C bond formation between aryl halides but suffering from limited functional group tolerance [2]. The advent of Ullmann coupling (1901) introduced copper-mediated homocoupling, though high temperatures often led to decomposition of sensitive substituents [2]. Modern medicinal chemistry owes its access to complex biphenyls like (3'-Fluorobiphenyl-3-yl)(methyl)sulfane to cross-coupling revolutions:
Table 2: Evolution of Synthetic Methods for Biphenyl Analogues
| Synthetic Method | Catalyst System | Advantages | Limitations for Fluorinated Derivatives |
|---|---|---|---|
| Wurtz-Fittig (1862) | Metallic Na | Simple setup | Poor yield with electron-deficient rings |
| Ullmann Coupling (1901) | Cu powder | First catalytic method | High temp (>200°C) decomposes –F groups |
| Kumada Coupling (1972) | NiCl2(PPh3)2 | Tolerates fluorination | Grignard reagents sensitive to –SCH3 group |
| Suzuki-Miyaura (1980s) | Pd(PPh3)4 | Ideal for –F, –SCH3 containing substrates | Requires anhydrous conditions for boronic acids |
The strategic incorporation of fluorine and sulfur functionalities represents the latest evolution in biphenyl drug design. As exemplified by (3'-Fluorobiphenyl-3-yl)(methyl)sulfane, these derivatives combine the metabolic stability of fluorinated aromatics with the conformational versatility of sulfur-containing linkers – a pharmaceutically optimized architecture present in >30% of recent kinase inhibitors and nuclear receptor modulators [2] [4]. The scaffold serves as a critical intermediate for constructing advanced pharmacophores like the diphenylpyrrolidine-based RORγt inverse agonists, where fluorine positioning directly influences transcriptional suppression efficacy [4].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: